2,4-Dichloro-5-fluorophenylboronic acid

Descripción general

Descripción

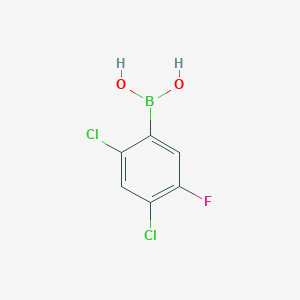

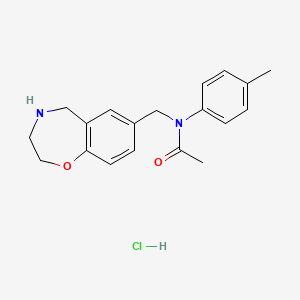

2,4-Dichloro-5-fluorophenylboronic acid is a chemical compound with the CAS Number 1417914-09-0 and a linear formula of C6H4BCl2FO2 . It has a molecular weight of 208.81 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boron reagents like this compound are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.81 . It is recommended to be stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Antimicrobial Applications

2,4-Dichloro-5-fluorophenylboronic acid and its derivatives have been explored for their antimicrobial properties. A series of 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl were synthesized and showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Karthikeyan et al., 2008). Another study synthesized Schiff and Mannich bases bearing the 2,4-dichloro-5-fluorophenyl moiety, which also exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006).

Synthesis of Biologically Active Molecules

The pharmacophoric features of 2,4-dichloro-5-fluorophenyl groups are leveraged in the synthesis of new biologically active molecules. For instance, compounds containing this moiety have been developed as potential antibacterial agents, demonstrating the versatility of this chemical structure in medicinal chemistry (Holla et al., 2003).

Fluorescence Quenching Studies

The compound has been used in the study of fluorescence quenching mechanisms, where its derivatives were investigated for their interaction with quenchers like aniline, providing insights into the static quenching mechanism and the impact of substituents on fluorescence properties (Geethanjali et al., 2015).

Cross-Coupling Reactions

This compound is utilized in Suzuki cross-coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This application is evident in the synthesis of benzonaphthyridin-5-ones, where the compound serves as a precursor in microwave-assisted Suzuki cross-coupling reactions, highlighting its role in facilitating efficient synthetic routes (Cailly et al., 2006).

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura coupling reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, boronic acids like 2,4-Dichloro-5-fluorophenylboronic acid participate in transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The metal catalyst also undergoes oxidative addition with electrophilic organic groups, forming a new bond .

Biochemical Pathways

In the context of suzuki-miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, so it indirectly affects various biochemical pathways.

Result of Action

As a reagent in suzuki-miyaura coupling, it contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including pharmaceuticals, which can have diverse effects at the molecular and cellular levels.

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasome activity. It interacts with enzymes such as proteasomes by forming reversible covalent bonds with the active site threonine residues. This interaction leads to the inhibition of proteasome activity, which is crucial for the degradation of ubiquitinated proteins. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest. This compound also impacts cell signaling pathways, such as the NF-κB pathway, by preventing the degradation of IκBα, an inhibitor of NF-κB. Furthermore, this compound can alter gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms reversible covalent bonds with the active site threonine residues of proteasomes, leading to enzyme inhibition. This compound can also interact with other enzymes and proteins through hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under refrigerated conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of proteasome activity and prolonged cell cycle arrest. In vitro and in vivo studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, this compound may induce toxic effects, such as apoptosis and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve significant proteasome inhibition. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein degradation and cellular metabolism. It interacts with enzymes such as proteasomes, leading to the inhibition of protein degradation. This compound can also affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. Additionally, this compound can influence metabolite levels by altering the expression and activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. This compound may accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the proteasome-rich regions of the cytoplasm, where it inhibits proteasome activity. Additionally, this compound can be transported to the nucleus, where it modulates gene expression and other nuclear processes .

Propiedades

IUPAC Name |

(2,4-dichloro-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNJMYLBAZGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)

![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)

![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)

![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)